![molecular formula C16H18BrFN2O2 B1652938 5-Bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide CAS No. 1643156-21-1](/img/structure/B1652938.png)
5-Bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide
Overview
Description
5-Bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is a useful research compound. Its molecular formula is C16H18BrFN2O2 and its molecular weight is 369.23. The purity is usually 95%.
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Biological Activity
Molecular Structure and Properties
The molecular formula of 5-Bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is with a molecular weight of approximately 369.23 g/mol. The structural features include:
- Carbazole core : A bicyclic structure that contributes to its biological activity.
- Bromo and fluoro substituents : These halogen atoms can enhance lipophilicity and influence the compound's interaction with biological targets.
- Hydroxyl and amide groups : These functional groups may play a crucial role in the compound's solubility and reactivity.
Biological Activities of Carbazole Derivatives
Carbazole derivatives have been reported to exhibit various biological activities:
-
Antitumor Activity :
- Studies have shown that carbazole derivatives can inhibit tumor cell proliferation. For instance, certain derivatives have demonstrated efficacy against laryngeal carcinoma (HEP 2) and Ehrlich’s Ascites Carcinoma (EAC) cells .
- A notable study indicated that specific carbazole derivatives displayed IC50 values as low as 550 nM against HCV NS5B enzyme, suggesting potential antiviral properties .
- Antimicrobial Properties :
- Mechanism of Action :
Case Studies and Research Findings
Several studies illustrate the biological potential of carbazole derivatives similar to this compound:
Interaction Studies
Interaction studies are essential to determine the therapeutic potential and safety profile of this compound. Potential areas for investigation include:
- In vitro assays : Evaluating cytotoxicity against various cancer cell lines.
- In vivo studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic studies : Understanding how the compound interacts with specific molecular targets.
Scientific Research Applications
Organic Synthesis
The compound serves as a reagent or intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules. The versatility of its functional groups enables further modifications that can lead to the development of new compounds with tailored properties.
Materials Science
Due to its photophysical properties, such as fluorescence and phosphorescence, this compound may find applications in optoelectronic devices like organic light-emitting diodes (OLEDs). The introduction of substituents like bromine and fluorine can potentially tune these optical properties for enhanced performance in electronic applications.
Case Study 1: Antitumor Activity
Research on similar carbazole derivatives has shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. While specific studies on 5-Bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide are still needed, its structural similarities suggest it may possess similar antitumor properties.
Case Study 2: Synthesis and Reactivity
A study exploring the synthesis of carbazole derivatives highlighted the reactivity of compounds with similar structures under different conditions. The synthesis typically involves multiple steps including halogenation and functionalization reactions that leverage the unique attributes of the carbazole core.
Properties
IUPAC Name |
4-bromo-3-fluoro-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrFN2O2/c1-16(2,22)7-3-4-8-11(5-7)20-14-9(15(19)21)6-10(18)13(17)12(8)14/h6-7,20,22H,3-5H2,1-2H3,(H2,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKXBBUMHPYPAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC2=C(C1)NC3=C2C(=C(C=C3C(=O)N)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201119943 | |
Record name | 1H-Carbazole-8-carboxamide, 5-bromo-6-fluoro-2,3,4,9-tetrahydro-2-(1-hydroxy-1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201119943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643156-21-1 | |
Record name | 1H-Carbazole-8-carboxamide, 5-bromo-6-fluoro-2,3,4,9-tetrahydro-2-(1-hydroxy-1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1643156-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Carbazole-8-carboxamide, 5-bromo-6-fluoro-2,3,4,9-tetrahydro-2-(1-hydroxy-1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201119943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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